4-bromo-N-(4'-nitro-4-biphenylyl)benzamide
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Overview
Description
4-bromo-N-(4'-nitro-4-biphenylyl)benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as BPNB and has a molecular formula of C20H14BrN3O3.
Mechanism of Action
BPNB works by binding to the active site of the enzyme or protein and inhibiting its activity. This inhibition can be reversible or irreversible depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
BPNB has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to study the effects of enzyme inhibition on various cellular processes. In physiological studies, BPNB has been shown to have anti-cancer properties by inhibiting the activity of human DNA topoisomerase IIα.
Advantages and Limitations for Lab Experiments
One advantage of using BPNB in lab experiments is its specificity for certain enzymes and proteins. This allows for more precise studies of the mechanism of action of these targets. However, one limitation is that BPNB can be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the use of BPNB in scientific research. One direction is to study its effects on other enzymes and proteins to better understand its mechanism of action. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for BPNB could lead to more efficient and cost-effective production of this compound for research purposes.
In conclusion, 4-bromo-N-(4'-nitro-4-biphenylyl)benzamide is a valuable tool for scientific research due to its unique properties and specificity for certain enzymes and proteins. Its mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions make it an important compound for further study.
Synthesis Methods
The synthesis of BPNB involves the reaction of 4-bromo-2-nitroaniline and 4-biphenylcarboxylic acid chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
BPNB has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase CK2 and human DNA topoisomerase IIα.
properties
IUPAC Name |
4-bromo-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c20-16-7-1-15(2-8-16)19(23)21-17-9-3-13(4-10-17)14-5-11-18(12-6-14)22(24)25/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSUCZSWDCOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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